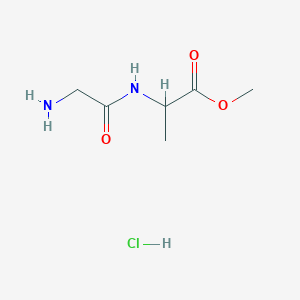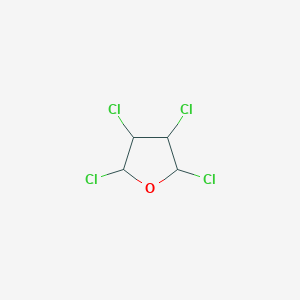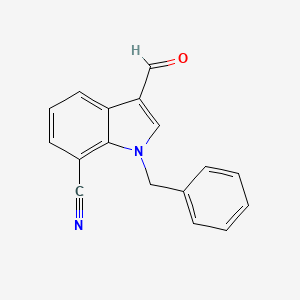
1-Benzyl-3-formyl-indole-7-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3-formyl-indole-7-carbonitrile is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of a benzyl group, a formyl group, and a carbonitrile group attached to the indole ring
准备方法
The synthesis of 1-Benzyl-3-formyl-indole-7-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indole core in the presence of a Lewis acid catalyst.
Formylation: The formyl group can be introduced using the Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
1-Benzyl-3-formyl-indole-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Major products formed from these reactions include carboxylic acids, amines, and substituted indole derivatives.
科学研究应用
1-Benzyl-3-formyl-indole-7-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a precursor in the development of novel indole derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways and receptors.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-Benzyl-3-formyl-indole-7-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The indole core can interact with various receptors, modulating their function and leading to biological effects.
相似化合物的比较
1-Benzyl-3-formyl-indole-7-carbonitrile can be compared with other indole derivatives, such as:
1-Benzyl-3-formyl-indole: Lacks the carbonitrile group, which may result in different chemical reactivity and biological activity.
3-Formyl-1H-indole-5-carbonitrile: Has a different substitution pattern on the indole ring, which can affect its chemical properties and applications.
1-Benzyl-3-indolecarboxaldehyde:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C17H12N2O |
|---|---|
分子量 |
260.29 g/mol |
IUPAC 名称 |
1-benzyl-3-formylindole-7-carbonitrile |
InChI |
InChI=1S/C17H12N2O/c18-9-14-7-4-8-16-15(12-20)11-19(17(14)16)10-13-5-2-1-3-6-13/h1-8,11-12H,10H2 |
InChI 键 |
XRHOXBWTSFIAPF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC(=C32)C#N)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetic acid methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13898251.png)

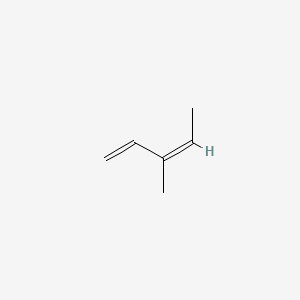
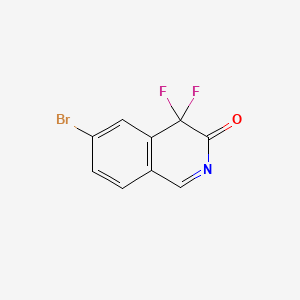
![[2-(Difluoromethyl)-4-fluoro-phenyl]hydrazine;hydrochloride](/img/structure/B13898296.png)
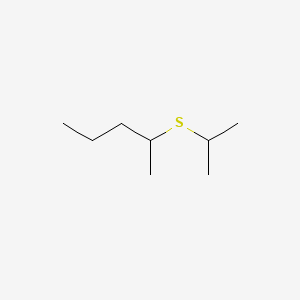
![1-[(5S)-3-phenyl-5-propan-2-yl-2-sulfanylideneimidazolidin-1-yl]ethanone](/img/structure/B13898303.png)
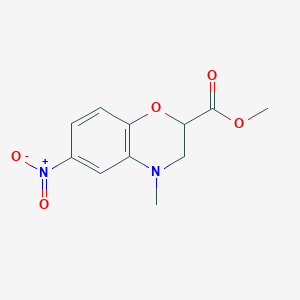
![1-[5-(4-Chlorobutyl)-1,3-dihydroisoindol-2-yl]ethanone](/img/structure/B13898310.png)
![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid ethyl ester](/img/structure/B13898314.png)
![[4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate](/img/structure/B13898315.png)
![6-Chloro-2-methyl-3-pyridin-4-ylimidazo[1,2-b]pyridazine](/img/structure/B13898325.png)
